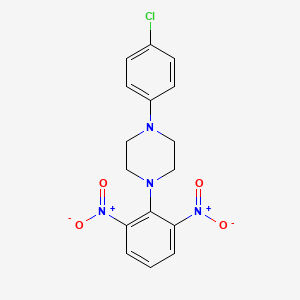![molecular formula C16H17FO3 B5143375 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)
1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene, also known as FPEB, is a compound that has gained attention in the field of neuroscience due to its potential as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 (mGluR5) in the brain.
Mécanisme D'action
1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene binds to the allosteric site of mGluR5, which is distinct from the orthosteric site that binds glutamate. Binding of 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene to mGluR5 enhances the receptor's affinity for glutamate, leading to increased signaling through the mGluR5 pathway. This increased signaling is thought to underlie the therapeutic effects of mGluR5 agonists in neurological disorders.
Biochemical and Physiological Effects
1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene has been shown to have high brain uptake and favorable pharmacokinetics, making it an ideal PET radiotracer for imaging mGluR5 in the brain. 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene has also been shown to be selective for mGluR5, with minimal binding to other receptors in the brain. In preclinical studies, 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene has been used to visualize the distribution of mGluR5 in the brain and to study the effects of mGluR5 modulation on behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene as a PET radiotracer include its high affinity and selectivity for mGluR5, its favorable pharmacokinetics, and its ability to non-invasively image mGluR5 in the brain. The limitations of using 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene include the need for specialized equipment and expertise to perform PET imaging, the cost of producing and using the radiotracer, and the limited availability of PET imaging facilities.
Orientations Futures
For research on 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene include the development of new PET radiotracers with improved pharmacokinetics and selectivity for mGluR5, the use of 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene to study the role of mGluR5 in other neurological disorders, and the development of mGluR5 modulators for therapeutic use. Additionally, 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene could be used in combination with other imaging techniques, such as functional magnetic resonance imaging, to gain a more comprehensive understanding of the role of mGluR5 in the brain.
Méthodes De Synthèse
The synthesis of 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene involves several steps, including the reaction of 4-fluorophenol with 2-bromoethanol, followed by the reaction of the resulting product with 1-chloro-3-nitrobenzene. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting product is 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene, which can be purified using chromatography techniques.
Applications De Recherche Scientifique
1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene has been extensively studied as a PET radiotracer for imaging mGluR5 in the brain. mGluR5 is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of mGluR5 has been implicated in several neurological disorders, including autism spectrum disorder, Fragile X syndrome, and addiction. 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene has shown high affinity and selectivity for mGluR5, making it a promising tool for studying the role of mGluR5 in these disorders.
Propriétés
IUPAC Name |
1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO3/c1-2-18-15-4-3-5-16(12-15)20-11-10-19-14-8-6-13(17)7-9-14/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKNYJPFWXQZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5143292.png)

![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)

![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![ethyl 5-[({[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5143364.png)

![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5143382.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)
![diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)
